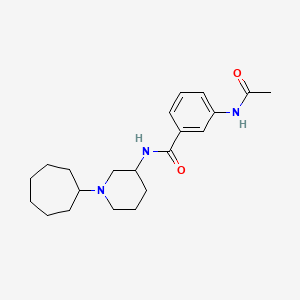
1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as FUB-144, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first synthesized by the pharmaceutical company Pfizer in 2009 as a potential treatment for pain and inflammation. However, due to its potent psychoactive effects, it has gained popularity as a recreational drug in recent years.
Mechanism of Action
1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine acts on the CB1 receptor in the brain and peripheral tissues, causing a range of physiological and psychological effects. The CB1 receptor is involved in the regulation of mood, appetite, pain, and memory, among other functions. Activation of the CB1 receptor by this compound leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric and relaxing effects of the drug.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognition. These effects are similar to those of other synthetic cannabinoids and cannabis, but this compound is thought to be more potent and longer-lasting.
Advantages and Limitations for Lab Experiments
1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 receptor, as well as its stability and solubility in organic solvents. However, its psychoactive effects and potential for abuse make it unsuitable for use in human clinical trials, and its legal status in many countries may limit its availability for research purposes.
Future Directions
There are several future directions for research on 1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine, including the development of more selective CB1 receptor agonists with fewer side effects, the investigation of its potential as a treatment for pain and inflammation, and the exploration of its effects on other physiological systems such as the immune system and the cardiovascular system. Further studies are also needed to understand the long-term effects of this compound use and its potential for abuse and addiction.
Synthesis Methods
The synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine involves the reaction of 4-fluoroaniline with 1-(1,3-benzodioxol-5-yl)propan-2-one in the presence of a base catalyst. The resulting intermediate is then reacted with piperidine to form the final product. The purity of this compound can be improved through recrystallization and column chromatography.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. Studies have shown that this compound acts as a potent agonist of the cannabinoid receptor CB1, with an affinity 5 times higher than that of THC, the main psychoactive component of cannabis. This compound has also been found to have anti-inflammatory and analgesic effects in animal models, suggesting its potential as a treatment for pain and inflammation.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-14-4-6-15(7-5-14)21-16-2-1-9-22(11-16)19(23)13-3-8-17-18(10-13)25-12-24-17/h3-8,10,16,21H,1-2,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBRDYOBZGSQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-tert-butoxy-3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-propanol hydrochloride](/img/structure/B5969104.png)
![methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5969106.png)
![2-(4-nitrophenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine](/img/structure/B5969110.png)

![[2-({[5-(2,3-dichlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5969120.png)
![2-[{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5969123.png)
![2-hydroxy-4-propoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5969129.png)

![7-(cyclopropylmethyl)-2-[4-(dimethylamino)benzoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5969144.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5969152.png)
![methyl 5-[1-(allylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5969157.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B5969162.png)

![4,6-dimethyl-2-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-2H-pyran-5-carboxamide](/img/structure/B5969177.png)
